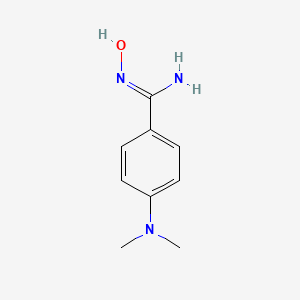

4-(dimethylamino)-N'-hydroxybenzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

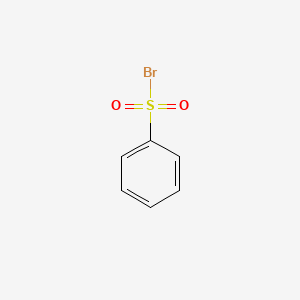

A new organic material 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .

Molecular Structure Analysis

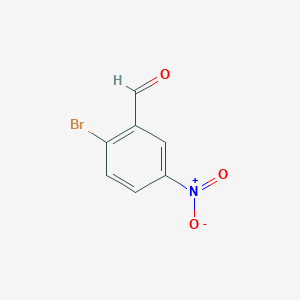

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . The structure and dynamics of crystalline 4-(dimethylamino) benzaldehyde, 4DMAB, are assessed through INS spectroscopy combined with periodic DFT calculations .

Chemical Reactions Analysis

In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion .

Physical And Chemical Properties Analysis

4-Dimethylaminopyridine (DMAP) is a white solid with a melting point of 110 to 113 °C (230 to 235 °F; 383 to 386 K) and a boiling point of 162 °C (324 °F; 435 K) at 50 mmHg .

Wissenschaftliche Forschungsanwendungen

Photooxidation Studies

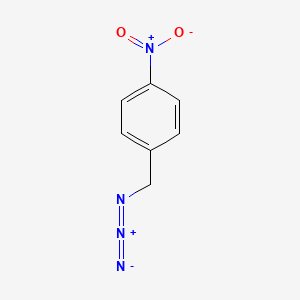

- Photooxidation Reactions : Research by Chainikova et al. (2015) on 4-N,N-Dimethylaminophenyl azide, which is structurally similar to 4-(dimethylamino)-N'-hydroxybenzenecarboximidamide, highlighted its role in photooxidation reactions, leading to the formation of different compounds depending on the reaction conditions (Chainikova et al., 2015).

Applications in Nonlinear Optics

- Nonlinear Optical Materials : Yin et al. (2012) developed a crystal, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3-carboxy-4-hydroxybenzenesulfonate, exhibiting promising properties for quadratic nonlinear optical applications, indicating the potential of derivatives of 4-(dimethylamino)-N'-hydroxybenzenecarboximidamide in this field (Yin et al., 2012).

Catalytic Applications

- Catalysis in Organic Synthesis : Liu et al. (2014) discussed the use of 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of 4-(dimethylamino)-N'-hydroxybenzenecarboximidamide, as a recyclable catalyst for the acylation of inert alcohols, revealing its potential in organic synthesis (Liu et al., 2014).

Material Science Applications

- Crystal Growth and Characterization : Research on the synthesis and characterization of stilbazolium salts, which include derivatives of 4-(dimethylamino)-N'-hydroxybenzenecarboximidamide, showed their utility in the field of materials science, particularly in the development of crystals with specific optical properties (Baumert et al., 1987).

Sensor Development

- Heterogeneous Sensors : Staneva et al. (2019) investigated the spectroscopic characteristics of a derivative of 4-(dimethylamino)-N'-hydroxybenzenecarboximidamide for potential use in designing new heterogeneous sensors for metal ions and antibacterial textiles (Staneva et al., 2019).

Biomedical Imaging

- Imaging Agents for Alzheimer's Disease : Ono et al. (2003) synthesized stilbene derivatives, structurally related to 4-(dimethylamino)-N'-hydroxybenzenecarboximidamide, which showed promise as imaging agents for detecting amyloid plaques in Alzheimer's disease (Ono et al., 2003).

Safety And Hazards

Zukünftige Richtungen

Stimuli-responsive and, in particular, temperature-responsive smart materials have recently gained much attention in a variety of applications. On the other hand, 4-(dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules .

Eigenschaften

IUPAC Name |

4-(dimethylamino)-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVACMKNLOCQRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N'-hydroxybenzenecarboximidamide | |

CAS RN |

184778-32-3 |

Source

|

| Record name | Benzenecarboximidamide, 4-(dimethylamino)-N′-hydroxy-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184778-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)